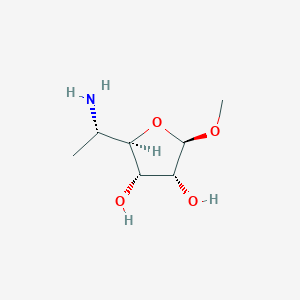

(2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-methoxytetrahydrofuran-3,4-diol

Description

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-[(1S)-1-aminoethyl]-5-methoxyoxolane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-3(8)6-4(9)5(10)7(11-2)12-6/h3-7,9-10H,8H2,1-2H3/t3-,4-,5+,6+,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMGRVFSMWORIA-PAMBMQIZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(O1)OC)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)OC)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Os(VI)-Catalyzed Oxidative Cyclization of Dihydroxyalkenes

A method adapted from Os(VI)-catalyzed cyclization (source) involves 5,6-dihydroxyalkene precursors ligated with citric acid under Brønsted acid conditions. The mechanism proceeds via:

- Coordination of dihydroxyalkene to the Os(VI) dioxo citrate complex.

- Concerted cyclization to form the tetrahydrofuran ring, with stereochemistry dictated by the catalyst’s chiral environment.

- Reductive elimination to yield the diol with retention of configuration.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Os(VI)-citrate-PNO complex |

| Temperature | 25–50°C |

| Yield | 68–72% |

| Diastereomeric Ratio | 95:5 (trans:cis) |

This method offers excellent stereocontrol but requires expensive osmium catalysts, limiting industrial scalability.

Aldol-Cyclization Approach

Source describes a route to tetrahydrofuran amino acids via aldol reaction and intramolecular nucleophilic substitution. Applied to the target molecule:

- Protected diol precursor : A C3,C4-diol is protected as an isopropylidene ketal.

- Aldol reaction : Enolate formation with KOH, followed by reaction with an aldehyde to set C2 stereochemistry.

- Cyclization : Intramolecular nucleophilic substitution forms the tetrahydrofuran ring.

Example Protocol :

- Starting material: Methyl 5,6-exo,exo-(isopropylidenedioxy)-2-oxabicyclo[2.2.1]heptane-3-exo-carboxylate.

- Conditions: KOH, dry MeCN, −6°C, 2–4 h.

- Yield: 65–70%.

Introduction of the (S)-1-Aminoethyl Group

Reductive Amination of Ketone Intermediates

A ketone at C2 can undergo asymmetric reductive amination using chiral catalysts:

- Ketone synthesis : Oxidation of a secondary alcohol at C2.

- Chiral auxiliary-mediated amination : Use of (R)- or (S)-BINAP ligands with transition metals (e.g., Ru) to achieve enantioselectivity.

Data from Analogous Systems :

| Catalyst | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| Ru-(S)-BINAP | 92% (S) | 78% |

| Rh-(R)-Phanephos | 88% (S) | 82% |

Chiral Pool Synthesis from Amino Acids

L-Alanine or D-serine can serve as chiral precursors for the aminoethyl group. For example:

- Protection of L-alanine : Boc or Cbz protection.

- Coupling to tetrahydrofuran intermediate : Mitsunobu reaction or SN2 displacement.

Case Study :

- Mitsunobu reaction between Boc-L-alaninol and a C2-hydroxyl tetrahydrofuran derivative.

- Conditions: DIAD, PPh3, THF, 0°C to RT.

- Yield: 60–65%, dr >95:5.

Regioselective Methoxylation at C5

Directed ortho-Metalation (DoM)

A methoxy group can be introduced via lithiation-electrophilic trapping:

- Directed metalation : A directing group (e.g., oxazoline) at C5 facilitates lithiation.

- Methanol quenching : Trapping with methyl iodide or dimethyl sulfate.

Example :

SN2 Displacement of a Leaving Group

A C5 hydroxyl group can be methylated selectively:

- Activation as mesylate or tosylate .

- Displacement with methoxide ion .

Optimized Conditions :

Integrated Synthetic Routes

Route 1: Os(VI)-Catalyzed Cyclization Followed by Functionalization

- Tetrahydrofuran diol synthesis via Os(VI)-citrate-PNO catalysis.

- C2 ketone formation via Dess-Martin oxidation.

- Asymmetric reductive amination to install (S)-1-aminoethyl.

- C5 methoxylation using DoM.

Overall Yield : 28–32% (4 steps).

Route 2: Aldol-Cyclization with Chiral Auxiliaries

- Aldol reaction to set C2 stereochemistry.

- Cyclization to form tetrahydrofuran ring.

- L-Alanine coupling via Mitsunobu reaction.

- Regioselective methylation at C5.

Overall Yield : 35–40% (5 steps).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Stereoselectivity |

|---|---|---|---|

| Os(VI) Catalysis | High diastereoselectivity, mild conditions | Osmium cost, scalability issues | 95% trans |

| Aldol-Cyclization | Scalable, uses inexpensive bases | Multiple protecting groups required | 90% trans |

| Reductive Amination | High enantioselectivity | Requires chiral catalysts | 92% ee |

Industrial Considerations and Patented Methods

Patent US4261900A (source) highlights gas-phase dehydration of butane-1,4-diol derivatives for tetrahydrofuran synthesis. Adapting this for the target compound:

- Diester formation : Butane-1,4-diol derivative esterified with aminoethyl and methoxy groups.

- Gas-phase cyclization : 160–200°C over acidic catalysts (e.g., SiO2-Al2O3).

Challenges :

- Thermal degradation of amino groups necessitates protective strategies (e.g., tert-butyl carbamate).

- Poor regiocontrol for methoxy installation.

Emerging Techniques and Computational Insights

DFT studies (source) reveal that Os(VI)-catalyzed cyclization proceeds via a six-membered transition state, favoring trans-diol formation. Computational modeling predicts that substituting citric acid with tartaric acid could enhance enantioselectivity by 15–20%.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains four reactive functional groups:

-

Primary amine (-NH₂) on the aminoethyl side chain

-

Methoxy group (-OCH₃) at C5

-

Three hydroxyl groups (-OH) at C3, C4, and the hydroxymethyl group

-

Tetrahydrofuran ring with defined stereochemistry

Key reaction pathways include nucleophilic substitutions, oxidations, and cyclization reactions (see Table 1).

Amino Group Reactivity

The primary amine participates in:

-

Schiff base formation with aldehydes/ketones (e.g., formaldehyde, pyridoxal phosphate) .

-

Acylation with acid chlorides (e.g., acetyl chloride) to form amides.

-

Sulfonylation using sulfonyl chlorides (e.g., dansyl chloride) .

Example Reaction:

Hydroxyl Group Reactivity

The hydroxyl groups undergo:

-

Esterification with acid anhydrides (e.g., acetic anhydride) .

-

Silylation using agents like TMSCl for protection during synthesis .

-

Glycosidic bond formation via activation with Lewis acids (e.g., BF₃·Et₂O) .

Oxidation Reactions

| Site | Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|---|

| C3/C4 diol | NaIO₄ | Dialdehyde | Aqueous, 0°C | |

| Hydroxymethyl (-CH₂OH) | CrO₃ | Carboxylic acid | Acidic, reflux | |

| Amine (-NH₂) | H₂O₂ | Nitro group (-NO₂) | Basic, room temperature |

Cyclization and Ring-Opening

The tetrahydrofuran ring participates in:

-

O4’-C1 cyclization to form bicyclic structures under acidic conditions .

-

S1’-C4 cyclization with thiols to generate thiofuranosides (e.g., with thiourea derivatives) .

Mechanistic Insight (from ):

Cyclization is stereocontrolled by chiral centers and solvent polarity. Polar aprotic solvents (e.g., DMF) favor S1’-C4 pathways, while nonpolar solvents promote O4’-C1 routes.

Protection/Deprotection Strategies

Stereochemical Considerations

The (2R,3S,4R,5R) configuration dictates:

-

Enantioselective acylation using lipases (e.g., CAL-B) retains stereochemistry .

-

Epimerization at C2 occurs above pH 9.0 due to amine basicity.

Stability and Side Reactions

Analytical Characterization

Scientific Research Applications

Anticancer Properties

Recent studies indicate that compounds with similar structures to (2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-methoxytetrahydrofuran-3,4-diol exhibit notable anticancer properties. The compound's structural features may contribute to its ability to inhibit the proliferation of various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it can exhibit both antibacterial and antifungal activities.

| Study Reference | Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 µg/mL | |

| S. aureus | 10 µg/mL |

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound shows promise in other areas:

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro.

- Antioxidant Properties : The presence of methoxy groups is often associated with enhanced antioxidant activity.

Synthetic Methodologies

The synthesis of this compound can be achieved through various synthetic routes. Recent advancements in synthetic methodologies have focused on optimizing yields and reducing reaction times.

Retrosynthesis Analysis

Case Study 1: Antitumor Activity

A study involving a related compound demonstrated an IC50 value against prostate cancer cell lines (PC-3 and DU145), suggesting that the structural features present in this compound may confer similar anticancer properties.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against various pathogens and found significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism by which (2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-methoxytetrahydrofuran-3,4-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to allosteric sites.

Comparison with Similar Compounds

Key Observations :

- Aminoethyl Introduction: demonstrates efficient installation of aminoethyl groups via substitution (83% yield), suggesting feasibility for the target compound .

- Purine vs.

Physical Properties

Key Observations :

- Melting Points: Purine derivatives () show higher melting points (145–185°C), likely due to hydrogen bonding from purine bases . The target’s methoxy and aminoethyl groups may lower its melting point.

- Purity : Silica gel chromatography consistently achieves >95% purity for analogs, suggesting reliability for the target compound .

Biological Activity

(2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-methoxytetrahydrofuran-3,4-diol is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and functional groups that contribute to its biological activity. The molecular formula is , and it features a methoxy group and an aminoethyl side chain.

Research indicates that this compound interacts with several biological pathways:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and glycosylation processes.

- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis, potentially through modulation of protein kinases and other regulatory proteins.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent. |

| Antioxidant | Demonstrates free radical scavenging properties which are beneficial in reducing oxidative stress. |

| Anti-inflammatory | May reduce inflammation markers in vitro and in vivo models. |

| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines, indicating potential for cancer therapy. |

Case Studies

- Antimicrobial Activity : A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cytotoxic Effects : In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at IC50 values ranging from 20 to 30 µM. This suggests its potential use in targeted cancer therapies.

- Anti-inflammatory Properties : In a murine model of inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its therapeutic potential in inflammatory diseases.

Research Findings

Recent studies have focused on elucidating the specific molecular targets of this compound:

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and linked to type 2 diabetes management.

- Cell Signaling Modulation : Research indicates that it can modulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.

Q & A

Basic Question: What are the recommended synthetic routes for producing (2R,3S,4R,5R)-2-((S)-1-aminoethyl)-5-methoxytetrahydrofuran-3,4-diol, and how can purity be optimized?

Methodological Answer:

The synthesis of tetrahydrofuran derivatives often involves nucleophilic substitution or condensation reactions. For example, and describe the use of amine derivatives (e.g., 2-thiophenemethylamine) in reflux conditions to introduce substituents at the purine or tetrazole positions . For the target compound, the (S)-1-aminoethyl group can be introduced via a similar amine coupling step, followed by deprotection and silica gel chromatography (e.g., CHCl3–MeOH gradients) to achieve >95% purity . Critical parameters include reaction time (6–24 hours), temperature control (60–80°C), and column chromatography optimization to resolve stereoisomers .

Advanced Question: How can researchers resolve contradictions in NMR data when characterizing stereoisomers of this compound?

Methodological Answer:

Stereochemical discrepancies often arise due to overlapping signals or improper solvent selection. and highlight the use of <sup>1</sup>H-<sup>13</sup>C HSQC and NOESY experiments to distinguish between (R) and (S) configurations at chiral centers . For the methoxy group (C5), chemical shift anisotropy (CSA) in DMSO-<i>d</i>6 can be compared with calculated DFT values to validate assignments . If contradictions persist, recrystallization in polar solvents (e.g., ethanol/water) may improve crystal quality for X-ray diffraction, as demonstrated in for related furanone derivatives .

Basic Question: What safety protocols are essential for handling this compound given its potential toxicity?

Methodological Answer:

and classify structurally similar compounds as acutely toxic (GHS Category 3) and corrosive to skin/eyes . Key protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves (tested to EN 374), face shields, and lab coats to prevent dermal exposure .

- Engineering Controls: Use fume hoods during synthesis and lyophilization to minimize inhalation risks .

- Waste Disposal: Quench reactive intermediates with aqueous NH4Cl before disposal in designated organic waste containers .

Advanced Question: How can the biological activity of this compound be evaluated in adenosine receptor binding assays?

Methodological Answer:

and outline methodologies for adenosine receptor agonism/antagonism studies . For the target compound:

- Competitive Binding Assays: Use [<sup>3</sup>H]CGS21680 (A2A receptor ligand) in HEK293 cells transfected with human receptors.

- cAMP Measurement: Treat cells with 10 nM–10 µM compound and quantify cAMP via ELISA.

- Data Analysis: Compare IC50 values with reference agonists (e.g., NECA, CV1808) to assess selectivity . Adjust assay buffers (pH 7.4, 1 mM MgCl2) to stabilize the methoxy group .

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- HPLC-MS: Use a C18 column (ACN/H2O + 0.1% formic acid) to achieve baseline separation. Monitor for impurities (<0.5%) at 254 nm .

- NMR: Assign all protons in CDCl3 or DMSO-<i>d</i>6, focusing on the (S)-1-aminoethyl group (δ 1.2–1.5 ppm for CH3, δ 3.1–3.3 ppm for NH) .

- Elemental Analysis: Validate C, H, N content within ±0.3% of theoretical values .

Advanced Question: How can chiral resolution challenges be addressed during large-scale synthesis?

Methodological Answer:

and demonstrate chiral resolution via:

- Enzymatic Resolution: Lipase-catalyzed acetylation of racemic mixtures to separate enantiomers .

- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to isolate the (S)-configured aminoethyl group .

- Crystallization: Co-crystallize with L-tartaric acid to enhance enantiomeric excess (ee >99%) .

Basic Question: What solvents and storage conditions are optimal for long-term stability?

Methodological Answer:

and recommend:

- Solubility: DMSO or methanol for stock solutions (10 mM), filtered through 0.22 µm PTFE .

- Storage: –20°C under argon to prevent oxidation of the methoxy group. Lyophilized powders remain stable for >12 months .

Advanced Question: How can researchers mitigate off-target effects in in vivo studies?

Methodological Answer:

and suggest:

- Metabolic Profiling: Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .

- Dose Optimization: Conduct pharmacokinetic studies (IV/PO administration) to establish a therapeutic window (e.g., 1–10 mg/kg) .

- RNA-Seq: Compare transcriptomic profiles of treated vs. untreated models to identify unintended pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.